molecular formula C11H14BrNO3S B1269331 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 332354-62-8

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No. B1269331
CAS RN: 332354-62-8
M. Wt: 320.2 g/mol
InChI Key: GYINHXUIFCYFJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl pyrrolidine derivatives, including those similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine, often involves multi-step organic reactions. For example, a related synthesis process involves the acylation of sodio anion of beta-tetralone with phenyl anisoate, followed by a Grignard reaction, and subsequent etherification and salt formation steps to achieve the target molecule with significant antiestrogenic activity (Jones et al., 1979). Another approach for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols includes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols under mild conditions (Smolobochkin et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular conformation of closely related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray analysis and molecular orbital methods. These studies reveal an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl pyrrolidine derivatives can include transformations leading to various functionalized structures. For instance, the stereoselective synthesis of electron-deficient 1-arylsulfonylbuta-1,3-dienes from bis(phenylsulfonyl)methane and their chemoselective [3+2] cycloaddition with azomethine ylides demonstrate the versatile reactivity of sulfonyl pyrrolidine compounds (Sankar et al., 2013).

Physical Properties Analysis

The physical properties of sulfonyl pyrrolidine derivatives, such as solubility and crystalline structure, are crucial for their practical applications. For example, luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit high solubility in organic solvents and strong fluorescence, highlighting the significance of understanding the physical characteristics of these compounds (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical agents and stability under various conditions, are key to the application of sulfonyl pyrrolidine derivatives. Studies on reactions like the synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles offer insights into the chemical behavior and potential utility of these compounds (Kim et al., 2014).

Scientific Research Applications

Synthesis and Antibacterial Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine derivatives have been utilized in the synthesis of new cyanopyridine derivatives, which exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Structural and Conformational Studies

The compound's crystal structure and molecular conformation have been studied, contributing to the understanding of its potential as an antineoplastic agent. This includes investigations by X-ray analysis and molecular orbital methods (Banerjee et al., 2002).

Methods of Synthesis

Research has explored methods for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols and related compounds, which could be a convenient method for the synthesis of pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Synthesis of Pyrrolidines with Various Substituents

New 4-(trifluoromethyl)pyrrolidines containing different substituents like sulfonyl, iminosulfonyl, and sulfamide have been synthesized for potential use in various applications (Markitanov et al., 2016).

Potential in Antiestrogenic Activity

The compound has been studied for its potential antiestrogenic activity. This includes the synthesis of specific derivatives and evaluation of their activity in biological systems (Jones et al., 1979).

Photophysicochemical Properties in Zinc(II) Phthalocyanine

The compound has been involved in the synthesis of novel zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents. These compounds have been evaluated for their photophysical and photochemical properties, particularly for photocatalytic applications (Öncül et al., 2021).

Involvement in Polymer Synthesis

It has been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit various properties like solubility in organic solvents and high thermal stability, making them of interest for multiple applications (Liu et al., 2013).

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINHXUIFCYFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332499
Record name 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

CAS RN

332354-62-8
Record name 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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